molecular formula C22H27N3O5S B2651534 N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 1172081-62-7

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2651534
CAS No.: 1172081-62-7
M. Wt: 445.53
InChI Key: NXVFXMDMMNZZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

  • Innovative Synthesis Approaches for Tetrahydroquinolines : Research has developed novel synthesis routes for 1,2,3,4-tetrahydroquinolines (TQs) through intramolecular cyclization processes, utilizing Pummerer reaction as a crucial step. These methods provide efficient and convenient routes for TQ synthesis, starting from methoxyanilines, and highlight the importance of methoxyl groups for successful cyclization reactions (J. Toda, M. Sakagami, & T. Sano, 1999).

  • Advancements in Tetrahydroisoquinoline Production : Another significant research contribution is the development of synthesis techniques for 1,2,3,4-tetrahydroisoquinolines (TIQs), which are achieved through Pummerer reaction-based intramolecular cyclization of N-(aryl)methyl-2-(phenylsulfinyl)ethylamines. This method stands as a complementary approach to the well-known Pictet-Spengler method, showing the effect of methoxyl groups at various positions on the benzene ring (T. Shinohara et al., 1998).

Pharmacological Activities

  • Antitubulin and Antiproliferative Activities : Research on substituted tetrahydroisoquinoline derivatives and their sulfamates has revealed their significant impact on antiproliferative activity against various cancer cell lines. The structural biasing through substitution has been shown to profoundly affect their biological activities, with certain compounds demonstrating potent inhibitory effects on microtubule polymerization and hence indicating their potential as cancer therapeutics (W. Dohle et al., 2014).

  • Carbonic Anhydrase and Acetylcholine Esterase Inhibition : Novel sulfamoylcarbamates and sulfamide derivatives derived from acetophenones have shown effective inhibition of carbonic anhydrase I and II, as well as acetylcholine esterase (AChE). These inhibitors present promising therapeutic agents for conditions like glaucoma, epilepsy, and Alzheimer's disease, showcasing the broad potential of tetrahydroquinoline derivatives in pharmacology (Akın Akıncıoğlu et al., 2015).

Chemical Properties Analysis

  • Molecular Diversity in Chemical Reactions : Studies exploring the three-component reactions of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates have demonstrated significant molecular diversity. The formation of polysubstituted 1,8,9,9a-tetrahydro-4H-1,4-ethanoquinolizines, 2H-pyran-2,3-dicarboxylates, and buta-1,3-diene-1,2,4-tricarboxylates derivatives under various conditions indicates the versatile chemical properties and potential applications of these compounds in organic synthesis (Jing Sun et al., 2013).

Properties

IUPAC Name

N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVFXMDMMNZZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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